molecular formula C15H17N3O3 B2508799 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isonicotinamide CAS No. 1903872-31-0

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isonicotinamide

Cat. No. B2508799
CAS RN: 1903872-31-0
M. Wt: 287.319
InChI Key: OVSYKCWIYZHRRX-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isonicotinamide, commonly known as MEK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. MEK inhibitors are a class of drugs that selectively inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is known to play a crucial role in cancer cell proliferation and survival. The purpose of

Scientific Research Applications

Pharmacological Applications

Research into nicotinamide derivatives, such as those related to isonicotinamide, focuses on their potential therapeutic uses. Isonicotinamide itself has been studied for its role in various biochemical processes and potential therapeutic applications. For instance, derivatives of nicotinamide have been investigated for their antithrombotic and anti-inflammatory effects through actions on the endothelium. The study by Domagala et al. (2012) highlights the vasorelaxant properties of N1-methylnicotinamide in human blood vessels, suggesting a role in enhancing nitric oxide bioavailability and reducing oxidative stress (Domagala et al., 2012).

Chemical Synthesis and Applications

The chemical synthesis of related compounds showcases their potential in creating novel materials and drugs. For example, the work by Gao et al. (2017) on synthesizing carbon-11-labeled isonicotinamides for potential PET agents in Alzheimer's disease imaging demonstrates the versatility of these compounds in medical diagnostics (Gao et al., 2017). Additionally, the synthesis of novel chromone-pyrimidine coupled derivatives by Tiwari et al. (2018), which exhibited antimicrobial activity, underscores the broad applicability of these compounds in developing new therapeutic agents (Tiwari et al., 2018).

Materials Science and Corrosion Inhibition

Pyridine derivatives, closely related to the chemical structure , have been explored for their application in materials science, particularly in corrosion inhibition. Ansari et al. (2015) investigated pyridine derivatives as corrosion inhibitors for steel in acidic environments, highlighting the potential of these compounds in protecting industrial materials (Ansari et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby inhibiting the transfer of a methyl group from SAM to the ε-NH2 group of H3K27 . This prevents the formation of trimethyl marks on H3K27, leading to the derepression of targeted genes .

Biochemical Pathways

The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for the trimethylation of H3K27, which contributes to the modification of chromatin structure and serves to repress transcription . By inhibiting EZH2, the compound prevents the formation of H3K27me3 marks, leading to the derepression of genes that are normally silenced by this mark .

Pharmacokinetics

It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in vivo and exert its therapeutic effects.

Result of Action

The result of the compound’s action is the derepression of genes that are normally silenced by H3K27me3 marks . This can lead to changes in cellular processes and phenotypes, depending on the specific genes that are derepressed. In the context of cancer, the derepression of tumor suppressor genes or other genes that inhibit proliferation could potentially slow down or halt the progression of the disease .

properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-17-15(20)12-3-5-16-6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYKCWIYZHRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=NC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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